molecular formula C12H23NO3 B8712481 8-Decen-3-ol, 5,9-dimethyl-2-nitro- CAS No. 89449-85-4

8-Decen-3-ol, 5,9-dimethyl-2-nitro-

Cat. No. B8712481
CAS RN: 89449-85-4
M. Wt: 229.32 g/mol
InChI Key: MFRZLSOAYVTTME-UHFFFAOYSA-N
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Patent
US07312191B2

Procedure details

Nitroethane (7.5 g) was added to a stirred solution of 13.82 g of citronellal in dichloromethane. Approximately 12-14 g of Amberlyst A-21 ion exchange resin was added, and the mixture was stirred at room temperature overnight. After filtration, the resin was rinsed 4 times with 75 mL of dichloromethane. The filtrate was dried over anhydrous MgSO4 and the solvent was removed by rotary evaporation, affording 20.1 g (95%) of a mixture of stereoisomers of the desired nitro alcohol 6. 1H NMR δ (ppm) 5.2 (t, C═CH), 4.4 (m, CH3CHNO2), 2.5 (broad s, CHOH), 2.0 (br m, ═CHCH2), 1.60 and 1.65 (both s, CH3C(CH3)═), 1.5 (d, CH3CHNO2), 1.2-1.5 (m, CH2CH(CH3)CH2), 0.95 (d, CH2CH(CH3)CH2).
Name
Nitroethane
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
13.82 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
95%

Identifiers

REACTION_CXSMILES
[N+:1]([CH2:4][CH3:5])([O-:3])=[O:2].[CH3:6][C:7](=[CH:9][CH2:10][CH2:11][CH:12]([CH2:14][CH:15]=[O:16])[CH3:13])[CH3:8]>ClCCl>[CH3:13][CH:12]([CH2:11][CH2:10][CH:9]=[C:7]([CH3:8])[CH3:6])[CH2:14][CH:15]([OH:16])[CH:4]([N+:1]([O-:3])=[O:2])[CH3:5]

Inputs

Step One
Name
Nitroethane
Quantity
7.5 g
Type
reactant
Smiles
[N+](=O)([O-])CC
Name
Quantity
13.82 g
Type
reactant
Smiles
CC(C)=CCCC(C)CC=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Approximately 12-14 g of Amberlyst A-21 ion exchange resin was added
FILTRATION
Type
FILTRATION
Details
After filtration
WASH
Type
WASH
Details
the resin was rinsed 4 times with 75 mL of dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The filtrate was dried over anhydrous MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent was removed by rotary evaporation

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC(CC(C(C)[N+](=O)[O-])O)CCC=C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 20.1 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 97.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.